![molecular formula C18H17N3OS2 B11277010 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11277010.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazolopyridine core linked to a thiophene-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazolopyridine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. Purification techniques, including chromatography and recrystallization, are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions.
Substitution: Halogenating agents or nucleophiles can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in various assays.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Uniqueness
N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE stands out due to its combination of a thiazolopyridine core with a thiophene-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the benzyl group further enhances its reactivity and potential interactions with other molecules.
Properties
Molecular Formula |
C18H17N3OS2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17N3OS2/c22-17(15-7-4-10-23-15)20-18-19-14-8-9-21(12-16(14)24-18)11-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2,(H,19,20,22) |
InChI Key |
OXZHXAACIUIFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(furan-2-ylmethyl)-3-[1-methyl-2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11276928.png)
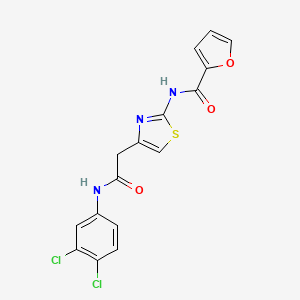
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11276936.png)
![2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11276939.png)
![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B11276956.png)
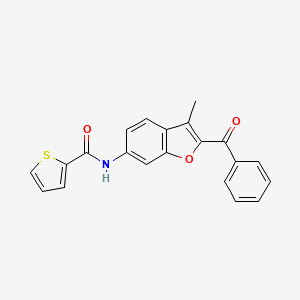
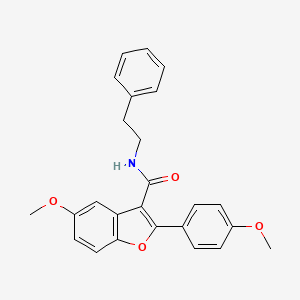
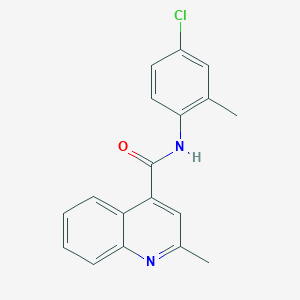
![Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate](/img/structure/B11276991.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11276998.png)
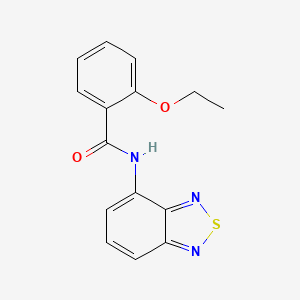
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11277013.png)
![N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B11277027.png)
![1-[5-Butanoyl-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B11277028.png)
